molecular formula C12H16ClN3O B2675487 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 952482-32-5

3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B2675487
CAS RN: 952482-32-5
M. Wt: 253.73
InChI Key: FJEZAOCOLXYADV-UHFFFAOYSA-N
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Description

“3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” consists of a pyridin-2-yl group attached to a piperazine ring, which is further connected to a propan-1-one group with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” include a molecular weight of 253.73 and a molecular formula of C12H16ClN3O . Other specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Aryl Piperazine and Pyrrolidine Derivatives as Antimalarial Agents

A study by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their ability to inhibit the growth of Plasmodium falciparum chloroquine-resistant strain in culture. The study identified that specific structural features, including a hydroxyl group, a propane chain, and a fluor, were crucial for antiplasmodial activity. This research suggests the potential application of similar compounds in malaria treatment research (Mendoza et al., 2011).

Piperidine and Pyrrolidine Derivatives in Cardiovascular Research

Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic, antihypertensive activity, and alpha-adrenoreceptors binding affinities. Several compounds showed significant antiarrhythmic and antihypertensive activities, indicating the utility of such derivatives in developing cardiovascular treatments (Malawska et al., 2002).

Glycine Transporter 1 Inhibitor for CNS Disorders

Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, useful in the research of central nervous system disorders. This study exemplifies the application of structurally related compounds in neuroscience research (Yamamoto et al., 2016).

Mannich Reactions for Compound Libraries

Youngman and Dax (1997) explored the use of Mannich reactions of a resin-bound terminal alkyne for synthesizing libraries of compounds, including piperazines and piperidines, highlighting a methodological approach in medicinal chemistry research (Youngman & Dax, 1997).

Synthesis of Enantiomers for Drug Development

Kulig, Nowicki, and Malawska (2007) detailed the synthesis of enantiomers of a compound involving hydrolytic kinetic resolution. This research demonstrates the importance of stereochemistry in the development of pharmacologically active agents (Kulig et al., 2007).

properties

IUPAC Name

3-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZAOCOLXYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952482-32-5
Record name 3-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
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